molecular formula C20H25N3O2S2 B2656535 2-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 325693-40-1

2-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

Cat. No.: B2656535
CAS No.: 325693-40-1
M. Wt: 403.56
InChI Key: GMJBERODQCGRDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of tetrahydrobenzothienopyrimidinones, characterized by a fused bicyclic core structure (5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one) functionalized with a 2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl group at position 2 and a prop-2-enyl (allyl) substituent at position 2.

Properties

IUPAC Name

2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S2/c1-2-10-23-19(25)17-14-8-4-5-9-15(14)27-18(17)21-20(23)26-13-16(24)22-11-6-3-7-12-22/h2H,1,3-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJBERODQCGRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCCCC3)SC4=C2CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the piperidinyl and benzothiolo intermediates, which are then coupled through a series of nucleophilic substitution and cyclization reactions. Common reagents used in these steps include alkyl halides, thiols, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The piperidinyl and benzothiolo moieties can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

Pharmacological Potential

The compound has shown promise in various pharmacological studies:

  • Anticancer Activity : Research indicates that derivatives of benzothiolo-pyrimidinones exhibit significant anticancer properties. Studies have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Anticonvulsant Properties : The structural components of this compound suggest potential anticonvulsant activity. Analogous compounds have been evaluated for their effectiveness against seizures in animal models, indicating that similar derivatives may possess therapeutic benefits for epilepsy .

Neuroprotective Effects

Preliminary studies suggest that the compound may exert neuroprotective effects. Compounds with similar structures have been tested for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the pathophysiology of neurodegenerative diseases like Alzheimer's . The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function.

Synthetic Methodologies

The synthesis of this compound has been achieved through various methodologies:

  • Microwave-Assisted Synthesis : This technique has been employed to enhance reaction yields and reduce reaction times in the synthesis of similar compounds containing piperidine and benzothiolo moieties .
  • Conventional Organic Synthesis : Traditional synthetic routes have also been explored, involving multi-step reactions that include the formation of key intermediates leading to the final product .

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer properties of similar benzothiolo-pyrimidinone derivatives, researchers found that certain compounds exhibited IC50 values below 20 μM against breast cancer cell lines. The mechanism of action was linked to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Neuroprotective Evaluation

A series of piperidine derivatives were tested for their neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated that specific modifications on the piperidine ring enhanced protective effects and reduced cell death in neuronal cultures exposed to harmful stimuli .

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the piperidinyl moiety may interact with neurotransmitter receptors, while the benzothiolo group could inhibit certain enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

The compound’s structural analogs differ primarily in substituents at positions 2 and 3 of the tetrahydrobenzothienopyrimidinone core. Key examples include:

Compound Name Position 2 Substituent Position 3 Substituent Key Structural Differences
Target Compound 2-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl Prop-2-enyl Piperidine ring introduces tertiary amine; allyl group adds unsaturated hydrocarbon chain
2-{[2-(4-Biphenylyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-... () 2-(4-Biphenylyl-2-oxoethyl)sulfanyl 4-Ethoxyphenyl Biphenyl enhances aromatic stacking; ethoxy group increases polarity
2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}thio)-3-phenyl-... () 2-[4-(Difluoromethoxy)phenyl]-2-oxoethylsulfanyl Phenyl Difluoromethoxy group improves metabolic stability; phenyl lacks allyl’s steric effects
2-[(Diethylamino)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one () (Diethylamino)methyl None (unsubstituted) Diethylamino group increases basicity; simpler substitution at position 2
3-Benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro... () 2-(Phenyl-2-oxoethyl)sulfanyl Benzyl Benzyl group enhances lipophilicity; phenyl-oxoethyl lacks piperidine’s amine functionality

Physicochemical and Bioactivity Implications

Lipophilicity and Solubility: The piperidinyl group in the target compound likely increases lipophilicity compared to analogs with polar substituents (e.g., 4-ethoxyphenyl in or difluoromethoxy in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility .

Binding Interactions: The biphenylyl substituent () may engage in π-π stacking with hydrophobic pockets in enzyme active sites, whereas the target compound’s piperidine could form hydrogen bonds via its amine group . Fluorinated analogs (e.g., ) often exhibit enhanced metabolic stability and electronic effects, which are absent in the non-fluorinated target compound .

Synthetic Accessibility: Compounds with simpler substituents (e.g., diethylamino in ) may be easier to synthesize than those requiring piperidine or allyl group installation, which could involve multi-step functionalization .

Biological Activity

The compound 2-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-one is a complex organic molecule with significant potential in pharmacology. Its structure incorporates various functional groups that may confer diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₂₁N₃O₂S₂
  • Molecular Weight : 375.5 g/mol
  • IUPAC Name : 2-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-N-(4-phenylthiazol-2-yl)acetamide

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Compounds with similar piperidine and sulfanyl functionalities have demonstrated significant antibacterial properties. For instance, derivatives of piperidine have been shown to exhibit activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition :
    • The compound's potential as an enzyme inhibitor is notable. Studies indicate that piperidine derivatives can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition of AChE has implications in treating neurodegenerative diseases like Alzheimer's .
  • Anticancer Properties :
    • Research has indicated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
  • Hypoglycemic Effects :
    • Some studies suggest that compounds containing piperidine rings may help regulate blood glucose levels, making them potential candidates for diabetes management .

The biological activity of the compound is likely mediated through several mechanisms:

  • Receptor Interaction : The piperidine moiety may interact with neurotransmitter receptors, potentially modulating their activity.
  • Enzyme Binding : The sulfanyl group can facilitate binding to target enzymes, inhibiting their function and altering metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialModerate to strong inhibition
Enzyme InhibitionAChE inhibition
AnticancerInduction of apoptosis
HypoglycemicRegulation of blood glucose

Case Study: Antimicrobial Screening

In a study evaluating a series of piperidine derivatives, the compound exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The evaluation included testing against multiple bacterial strains, with results indicating a structure-activity relationship where the presence of the sulfanyl group enhanced antimicrobial efficacy .

Case Study: Enzyme Inhibition

Another study focused on the enzyme inhibitory properties of piperidine derivatives found that several compounds showed significant AChE inhibition with IC50 values comparable to known inhibitors. The mechanism involved competitive inhibition where the compound binds to the active site of AChE, preventing substrate hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.